(2r,3s)-2,3-Hexanediol

Chiral Purity Enantiomeric Excess Quality Control

(2R,3S)-2,3-Hexanediol (CAS 82360-67-6) is a chiral vicinal diol with the molecular formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol. It features two adjacent hydroxyl groups on a six-carbon backbone with the specific (2R,3S) absolute configuration.

Molecular Formula C6H14O2
Molecular Weight 118.17 g/mol
Cat. No. B15495783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2r,3s)-2,3-Hexanediol
Molecular FormulaC6H14O2
Molecular Weight118.17 g/mol
Structural Identifiers
SMILESCCCC(C(C)O)O
InChIInChI=1S/C6H14O2/c1-3-4-6(8)5(2)7/h5-8H,3-4H2,1-2H3/t5-,6+/m1/s1
InChIKeyQCIYAEYRVFUFAP-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R,3S)-2,3-Hexanediol: A Defined Vicinal Diol for Stereospecific Procurement


(2R,3S)-2,3-Hexanediol (CAS 82360-67-6) is a chiral vicinal diol with the molecular formula C₆H₁₄O₂ and a molecular weight of 118.17 g/mol [1]. It features two adjacent hydroxyl groups on a six-carbon backbone with the specific (2R,3S) absolute configuration. This stereochemical arrangement distinguishes it from its diastereomers and enantiomers, dictating its utility as a building block in asymmetric synthesis and as a species-specific semiochemical in entomological research [2]. The compound exists as a colorless liquid with a boiling point of approximately 205 °C at 760 mmHg .

Why Substituting (2R,3S)-2,3-Hexanediol with In-Class Analogs Compromises Experimental Fidelity


The vicinal diol class contains numerous stereoisomers and regioisomers, each exhibiting distinct physicochemical and biological properties. Simple substitution with racemic 2,3-hexanediol, a different stereoisomer, or a regioisomer like 1,2-hexanediol can lead to divergent outcomes in asymmetric synthesis and bioassays. For instance, the (2R,3S) isomer demonstrates a specific enantiomeric excess (ee) profile and a unique behavioral function in cerambycid beetles, which are not replicated by its diastereomers or enantiomers [1]. Such differences underscore the necessity for precise, isomer-specific procurement to ensure experimental reproducibility and predictable performance in target applications [2].

Quantitative Differentiation of (2R,3S)-2,3-Hexanediol Against Primary Comparators


Enantiomeric Purity Profile vs. Other 2,3-Hexanediol Stereoisomers

The (2R,3S)-2,3-hexanediol (RS-diol) isomer exhibits a distinct enantiomeric excess (ee) of 88% when obtained from specific synthetic routes, which is lower than the 96% ee reported for the (2R,3R)- and (2S,3S)-isomers (RR- and SS-diol) and higher than the 82% ee for the (2S,3R)-isomer (SR-diol) [1]. This quantifiable difference in chiral purity is critical for applications where stereochemical composition directly influences downstream reaction outcomes or biological activity.

Chiral Purity Enantiomeric Excess Quality Control

Behavioral Specificity in Cerambycid Beetle Pheromone Systems

In field bioassays with the cerambycid beetle Megacyllene caryae, blends lacking (2R,3S)-2,3-hexanediol attracted no more beetles than unbaited control traps, whereas the complete blend containing this isomer elicited significant attraction [1]. This demonstrates that the (2R,3S) isomer is not interchangeable with its stereoisomers in this biological context; its presence is necessary for full pheromone activity.

Semiochemistry Insect Pheromone Aggregation Behavior

Distinct Semiochemical Role vs. Other 2,3-Hexanediol Stereoisomers in Interspecific Communication

The (2R,3S)-2,3-hexanediol isomer serves as a minor pheromone component that prevents interspecific cross-attraction between the sympatric cerambycid beetles Cotyclytus curvatus and Megacyllene acuta [1]. In contrast, (2S,3S)-2,3-hexanediol functions as the dominant pheromone component for Neoclytus acuminatus, and (2R,3R)-2,3-hexanediol is the female-produced sex pheromone of Tragosoma depsarium [2][3]. This functional divergence among stereoisomers highlights that each isomer encodes a distinct biological signal, making generic substitution detrimental to accurate behavioral studies.

Chemical Ecology Pheromone Parsimony Species Discrimination

Divergent Application Profile from 1,2-Hexanediol (Regioisomer)

While (2R,3S)-2,3-hexanediol is utilized as a chiral synthon and semiochemical, its regioisomer 1,2-hexanediol is primarily employed as an antimicrobial agent in personal care products, exhibiting minimum inhibitory concentrations (MICs) of 0.5–2% (v/v) against Gram-positive and Gram-negative bacteria [1]. No comparable antimicrobial data exists for (2R,3S)-2,3-hexanediol, underscoring a fundamental divergence in functional application driven by hydroxyl group positioning.

Antimicrobial Activity Cosmetic Preservative Vicinal vs. Terminal Diol

Enzymatic Synthesis Selectivity Profile

Purified Saccharomyces cerevisiae butanediol dehydrogenase (Bdh1p) exhibits high stereoselectivity, enabling the synthesis of enantiopure (2R,3R)-2,3-butanediol, (2R,3R)-2,3-pentanediol, and (2R,3R)-2,3-hexanediol [1]. Notably, (2R,3S)-2,3-hexanediol is not produced by this enzymatic route, indicating that its synthesis requires alternative methods (e.g., chemical resolution or alternative biocatalysts). This distinct synthetic accessibility may influence procurement strategy depending on desired isomer.

Biocatalysis Alcohol Dehydrogenase Chiral Diol Synthesis

Validated Application Scenarios for (2R,3S)-2,3-Hexanediol Based on Quantitative Evidence


Species-Specific Pheromone Lure Formulation for Cerambycid Beetle Monitoring

Incorporate (2R,3S)-2,3-hexanediol as a minor component in synthetic pheromone blends targeting Megacyllene caryae and related cerambycid species, where its omission has been shown to abolish trap attraction [1]. The distinct enantiomeric purity (88% ee) of available material should be factored into dose-response calculations [2].

Chiral Building Block for Asymmetric Synthesis Requiring a Specific (2R,3S) Scaffold

Utilize (2R,3S)-2,3-hexanediol as a stereodefined starting material for the construction of complex chiral molecules, particularly when the 88% ee profile aligns with downstream stereochemical requirements [2]. Note that this isomer is not accessible via standard Bdh1p enzymatic reduction, necessitating procurement from chemical synthesis or alternative biocatalytic routes [3].

Reference Standard for Chiral Chromatographic Method Development

Employ (2R,3S)-2,3-hexanediol as a reference standard for developing chiral GC or HPLC methods aimed at separating the four stereoisomers of 2,3-hexanediol, given its intermediate retention characteristics and well-defined ee [2].

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